molecular formula C18H13FN6O2 B2868681 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1903046-86-5

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2868681
CAS No.: 1903046-86-5
M. Wt: 364.34
InChI Key: RYYBKIFJCYSJMZ-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound with a complex chemical structure, featuring a quinoxaline core and a benzo[d][1,2,3]triazin-4(3H)-one moiety

Mechanism of Action

Target of Action

The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s interaction with these targets is likely to involve binding to both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The primary result of the compound’s action is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide generally involves a multi-step synthetic route:

  • Formation of the benzo[d][1,2,3]triazin-4(3H)-one core: This involves the cyclization of an appropriate precursor compound, typically through a nucleophilic substitution reaction under specific conditions that favor the formation of the triazine ring.

  • Introduction of the fluorine atom: A fluorination reaction, often involving a selective halogen exchange or direct fluorination method.

  • Attachment of the quinoxaline-2-carboxamide moiety: This step typically involves an amide bond formation reaction, using a coupling reagent to link the quinoxaline derivative to the triazine core.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of each reaction step to maximize yield and purity while minimizing costs. Industrial methods often employ continuous flow synthesis techniques and automated processes to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to further functionalization of the core structure.

  • Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can be employed to modify specific functionalities within the compound.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites such as the fluorine atom and the amide group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Halogen exchange reactions often use reagents like fluorine gas or HF/pyridine for selective fluorination.

Major Products

Depending on the reaction conditions and the reagents used, the major products can include various derivatives of the parent compound, such as hydroxylated, reduced, or further substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing novel synthetic methods.

Biology

In biological research, this compound has shown potential as a molecular probe due to its ability to interact with specific biomolecules, making it useful in biochemical assays and imaging studies.

Medicine

Medicinal chemistry applications include exploring its potential as a pharmacophore in drug design. Its distinct molecular features make it a candidate for developing new therapeutic agents targeting specific enzymes or receptors.

Industry

In industry, its stable structure and reactivity profile enable its use in the development of advanced materials, such as polymers and coatings, with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide: Similar structure but with a chlorine substitution.

  • N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-sulfonamide: Replacement of the carboxamide group with a sulfonamide.

Uniqueness

Compared to these similar compounds, N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide stands out due to its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and binding properties.

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Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-11-5-6-13-12(9-11)18(27)25(24-23-13)8-7-20-17(26)16-10-21-14-3-1-2-4-15(14)22-16/h1-6,9-10H,7-8H2,(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYBKIFJCYSJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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